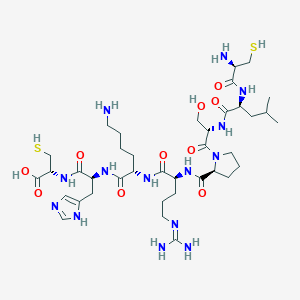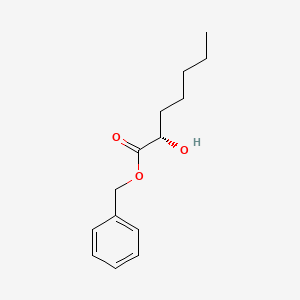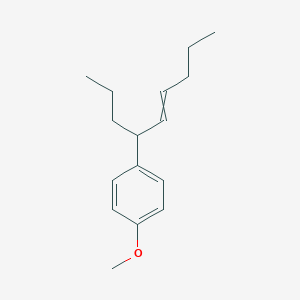
1-Methoxy-4-(non-5-en-4-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(non-5-en-4-yl)benzene is an organic compound with the molecular formula C10H12O. It is a derivative of benzene, where a methoxy group (-OCH3) and a non-5-en-4-yl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(non-5-en-4-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(non-5-en-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The non-5-en-4-yl group can be reduced to form a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the non-5-en-4-yl group.
Substitution: Halogenation can be achieved using halogens (Cl, Br) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-methoxy-4-(non-5-en-4-yl)benzaldehyde or 1-methoxy-4-(non-5-en-4-yl)benzoic acid.
Reduction: Formation of 1-methoxy-4-(non-5-yl)benzene.
Substitution: Formation of halogenated derivatives such as 1-methoxy-4-(non-5-en-4-yl)-2-chlorobenzene.
Scientific Research Applications
1-Methoxy-4-(non-5-en-4-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavor compounds.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(non-5-en-4-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the non-5-en-4-yl group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Methoxy-4-(non-5-en-4-yl)benzene can be compared with other similar compounds, such as:
Anethole: 1-Methoxy-4-(prop-1-en-1-yl)benzene, known for its use in flavoring and fragrance applications.
Eugenol: 2-Methoxy-4-(prop-2-en-1-yl)phenol, commonly found in clove oil and used for its antiseptic and analgesic properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
917569-01-8 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-methoxy-4-non-5-en-4-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-4-6-7-9-14(8-5-2)15-10-12-16(17-3)13-11-15/h7,9-14H,4-6,8H2,1-3H3 |
InChI Key |
HNTITFNURYEUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CCC)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
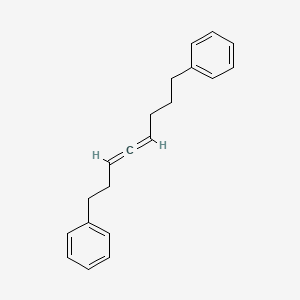
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
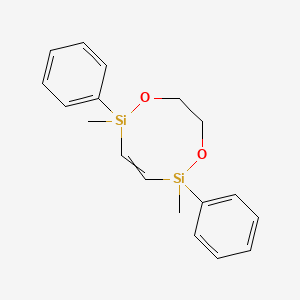
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)

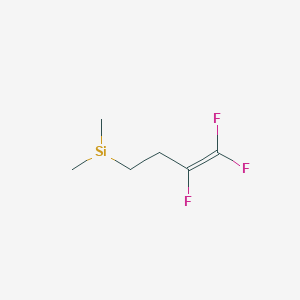
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
